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Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by

progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene,

which prevent the production of functional dystrophin protein, a critical component for

maintaining muscle fiber integrity. Gene therapy, particularly using CRISPR/Cas9 technology,

offers a promising avenue for correcting the underlying genetic defects in DMD. However, the

efficient and safe delivery of gene-editing machinery to muscle tissue remains a significant

challenge.

TCL053 is a key component of a lipid nanoparticle (LNP) system designed for the in vivo

delivery of therapeutic payloads, such as messenger RNA (mRNA) encoding the Cas9

nuclease and single-guide RNAs (sgRNAs) for CRISPR-mediated gene editing. TCL053 is not

a therapeutic agent itself but an enabling delivery vehicle that facilitates the entry of gene-

editing components into muscle cells. This document provides detailed application notes and

protocols for the use of TCL053-formulated LNPs in DMD research.
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Component Molar Ratio (%) Role in Formulation

TCL053 60

Ionizable cationic lipid;

facilitates nucleic acid

encapsulation and endosomal

escape.

DPPC 10.6
Helper lipid; improves

nanoparticle stability.

Cholesterol 27.3

Structural lipid; enhances LNP

stability by filling gaps between

phospholipids.

DMG-PEG 2.1

PEGylated lipid; provides a

hydrophilic shell to increase

circulation time and reduce

immunogenicity.

Table 2: In Vivo Efficacy of TCL053-LNP Mediated
CRISPR/Cas9 Therapy in a DMD Mouse Model

Delivery Method Target Muscle
Dystrophin
Expression (% of
muscle fibers)

Reference

Intramuscular

Injection (6 injections)
Tibialis Anterior 38.5% [1](--INVALID-LINK--)

Intravenous Limb

Perfusion
Various Limb Muscles

Gene editing

confirmed
[1](--INVALID-LINK--)
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Caption: Experimental workflow for DMD gene editing using TCL053-LNPs.
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Caption: CRISPR/Cas9-mediated exon skipping for dystrophin restoration.
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Experimental Protocols
Protocol 1: Formulation of TCL053-LNPs for mRNA
Delivery
This protocol describes the formulation of TCL053-containing LNPs encapsulating Cas9 mRNA

and sgRNAs using a microfluidic mixing method.

Materials:

TCL053, DPPC, Cholesterol, DMG-PEG

Ethanol, RNase-free

Cas9 mRNA and sgRNAs

Citrate buffer (pH 4.0), RNase-free

Phosphate-buffered saline (PBS), RNase-free

Microfluidic mixing device and cartridges

Dialysis cassettes (10 kDa MWCO)

Procedure:

Prepare Lipid Stock Solution:

Dissolve TCL053, DPPC, Cholesterol, and DMG-PEG in ethanol to achieve the desired

molar ratios (60:10.6:27.3:2.1).

The final total lipid concentration in the ethanol phase should be between 10-25 mM.

Vortex thoroughly to ensure complete dissolution.

Prepare Aqueous mRNA/sgRNA Solution:

Dilute Cas9 mRNA and sgRNAs in RNase-free citrate buffer (pH 4.0).
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The final nucleic acid concentration will depend on the desired lipid-to-payload ratio. A

weight ratio of approximately 23:1 (lipid:RNA) has been shown to be effective.[1]

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into

another.

Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

Initiate mixing. The rapid mixing of the two phases will cause the lipids to self-assemble

into nanoparticles, encapsulating the nucleic acids.

Purification and Buffer Exchange:

Collect the resulting LNP solution.

To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution

against sterile, RNase-free PBS (pH 7.4) at 4°C for at least 12 hours, with multiple buffer

changes.

Characterization and Storage:

Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).

Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen).

Sterile-filter the final LNP formulation through a 0.22 µm filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration to DMD Mouse
Models
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A. Intramuscular (IM) Injection

This protocol is for targeted delivery to a specific muscle, such as the tibialis anterior (TA).

Materials:

DMD mouse model (e.g., mdx mice)

TCL053-LNP formulation

Insulin syringes (e.g., 29-31 gauge)

Anesthetic (e.g., isoflurane)

70% ethanol

Procedure:

Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by a lack of

response to a toe pinch.

Position the mouse to expose the hind limb. Shave the fur over the TA muscle and sterilize

the skin with 70% ethanol.

Load the desired volume of the TCL053-LNP solution (typically 20-50 µL for the TA muscle)

into an insulin syringe.

Carefully insert the needle into the belly of the TA muscle.

Slowly inject the LNP solution over 30-60 seconds to allow for distribution within the muscle

and to prevent leakage.

Slowly withdraw the needle and monitor the mouse until it has fully recovered from

anesthesia.

Repeat injections as required by the experimental design. Six injections have been used in

some studies to achieve significant dystrophin restoration.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b11929823?utm_src=pdf-body
https://www.benchchem.com/product/b11929823?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11489040/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. Intravenous (IV) Limb Perfusion

This protocol is for delivering the LNPs to multiple muscles within a limb.

Materials:

DMD mouse model

TCL053-LNP formulation

Surgical tools, tourniquet, infusion pump

Catheters (e.g., 30 gauge)

Anesthetic (e.g., isoflurane)

Procedure:

Anesthetize the mouse and maintain anesthesia throughout the procedure.

Surgically expose the femoral or dorsal saphenous vein of the hind limb.

Apply a tourniquet at the proximal end of the limb (e.g., around the upper thigh) to

temporarily isolate the limb's circulation.

Insert a catheter into the exposed vein, pointing towards the distal part of the limb.

Using an infusion pump, perfuse the limb with the TCL053-LNP solution at a controlled rate.

The volume should be sufficient to perfuse the limb vasculature (e.g., >5 mL/kg).[1]

Maintain the perfusion for a set period (e.g., 10-15 minutes).

Release the tourniquet to restore normal circulation.

Remove the catheter and close the incision.

Monitor the mouse during recovery.
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Protocol 3: Western Blot for Dystrophin Quantification
This protocol describes the quantification of dystrophin protein in muscle tissue lysates.

Materials:

Harvested muscle tissue

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels (e.g., 3-8% Tris-Acetate)

Nitrocellulose or PVDF membranes

Primary antibody: Rabbit anti-dystrophin

Primary antibody: Mouse anti-GAPDH or α-actinin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction:

Homogenize frozen muscle tissue in ice-cold RIPA buffer.

Incubate on ice for 30 minutes, vortexing intermittently.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:
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Determine the total protein concentration of each lysate using a BCA assay according to

the manufacturer's protocol.

SDS-PAGE:

Normalize protein samples to the same concentration with lysis buffer and Laemmli

sample buffer.

Heat samples at 95°C for 5 minutes.

Load equal amounts of total protein (e.g., 50 µg) per lane onto an SDS-PAGE gel. Include

a protein ladder and a positive control (wild-type muscle lysate).

Run the gel until adequate separation is achieved. Due to dystrophin's large size (427

kDa), this requires a low percentage acrylamide gel and extended run times.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer system.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Apply ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.
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Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein

loading.

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the

dystrophin band intensity to the loading control.

Protocol 4: Immunofluorescence for Dystrophin
Localization
This protocol is for visualizing the localization of dystrophin at the sarcolemma in muscle cross-

sections.

Materials:

Frozen muscle tissue sections (7-10 µm) on charged slides

Acetone, pre-chilled to -20°C

Blocking buffer (e.g., 5% goat serum in PBS)

Primary antibody: Rabbit anti-dystrophin

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

DAPI (for nuclear counterstaining)

Mounting medium

Fluorescence microscope

Procedure:

Sample Preparation:

Allow frozen muscle sections to air dry at room temperature for 30 minutes.

Fix the sections in pre-chilled acetone for 10 minutes at -20°C.
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Wash the slides three times in PBS for 5 minutes each.

Blocking and Permeabilization:

Incubate the sections in blocking buffer for 1 hour at room temperature in a humidified

chamber.

Primary Antibody Incubation:

Dilute the primary anti-dystrophin antibody in blocking buffer.

Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

Wash the slides three times in PBS for 5 minutes each.

Dilute the fluorescently-labeled secondary antibody in blocking buffer.

Apply the secondary antibody and incubate for 1 hour at room temperature, protected from

light.

Counterstaining and Mounting:

Wash the slides three times in PBS for 5 minutes each.

Incubate with DAPI solution for 5 minutes to stain the nuclei.

Wash once with PBS.

Mount a coverslip onto each slide using an anti-fade mounting medium.

Imaging and Analysis:

Image the sections using a fluorescence microscope.

Healthy muscle will show clear dystrophin staining outlining the sarcolemma of the muscle

fibers. Treated DMD muscle should show a mosaic pattern of dystrophin-positive fibers.
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The percentage of dystrophin-positive fibers can be quantified by counting the number of

fibers with clear sarcolemmal staining relative to the total number of fibers in multiple fields

of view.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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